5-(5-Chloro-2-methylphenyl)thiazol-2-amine
Description
5-(5-Chloro-2-methylphenyl)thiazol-2-amine is a thiazole derivative characterized by a thiazole ring substituted at position 5 with a 5-chloro-2-methylphenyl group and at position 2 with an amine group. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The chloro and methyl substituents on the phenyl ring likely enhance lipophilicity, influencing bioavailability and binding interactions in biological systems.
Properties
Molecular Formula |
C10H9ClN2S |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
5-(5-chloro-2-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2S/c1-6-2-3-7(11)4-8(6)9-5-13-10(12)14-9/h2-5H,1H3,(H2,12,13) |
InChI Key |
QLGWHNYFXPPPGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Preparation of Substituted Phenylthiourea Intermediate
The starting material is often a substituted aniline, such as 5-chloro-2-methylaniline, which is reacted with ammonium thiocyanate or potassium thiocyanate under acidic conditions to yield the corresponding phenylthiourea.
- Solvent: Ethanol or aqueous acidic medium.
- Temperature: Reflux (approximately 80–90°C).
- Reaction time: 4–6 hours.
This step provides the thiourea precursor necessary for subsequent cyclization.
Cyclization with α-Haloketone
The phenylthiourea intermediate is then reacted with an α-haloketone, such as 2-bromoacetophenone or its substituted analogs, under basic or neutral conditions to induce cyclization to the thiazole ring.
| Parameter | Condition | Impact on Yield/Quality |
|---|---|---|
| Solvent | Ethanol, dioxane, or DMF | Ensures solubility and reaction efficiency |
| Base | Sodium hydroxide or triethylamine | Facilitates deprotonation and ring closure |
| Temperature | 60–90°C (reflux) | Promotes cyclization |
| Reaction time | 6–12 hours | Complete conversion |
This step forms the thiazol-2-amine core with the desired phenyl substitution.
Purification and Characterization
The crude product is typically purified by recrystallization from ethanol or by chromatographic techniques. Characterization is performed using:
- Proton and carbon Nuclear Magnetic Resonance (NMR) spectroscopy.
- Infrared (IR) spectroscopy to confirm functional groups.
- Mass spectrometry for molecular weight confirmation.
- Elemental analysis for purity.
Alternative Preparation Routes and Improvements
One-Pot α-Bromination and Cyclization
A novel method reported for related aminothiazole derivatives involves:
- Chemoselective α-bromination of β-ethoxyacrylamides.
- One-pot treatment with thiourea to directly yield 2-aminothiazole derivatives with high yields (up to 86%).
This method avoids the use of sensitive organometallic reagents and reduces the number of steps, improving overall efficiency and yield.
Use of Thiourea in Halogenated Solvents
Another approach involves direct conversion of precursors to 2-amino-5-chloromethyl-1,3-thiazole by reaction with thiourea in solvents such as halogenated hydrocarbons or nitriles. Subsequent chlorination steps using reagents like thionyl chloride or phosphorus oxychloride (POCl3) can yield halogenated thiazoles with high selectivity.
Data Tables Summarizing Key Preparation Parameters
In-Depth Research Findings and Analysis
- The one-pot α-bromination and thiourea treatment method is advantageous for scale-up due to operational simplicity and avoidance of moisture-sensitive reagents.
- Cyclization reactions require careful temperature control (typically 60–90°C) to maximize yield and minimize side reactions.
- Solvent choice impacts reaction kinetics and product purity; polar aprotic solvents like DMF or dioxane often improve solubility and yield.
- Chlorination steps using POCl3 or thionyl chloride are efficient for introducing chloro substituents on the thiazole ring, with yields around 85–90%.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group (-NH₂) at position 2 of the thiazole ring acts as a strong nucleophile, enabling reactions with electrophiles such as acyl chlorides and alkyl halides. The chlorine atom on the phenyl ring also participates in substitution under specific conditions.
Mechanistic Notes :
-
Acylation proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon.
-
Electrophilic substitution on the phenyl ring is directed by the chlorine atom’s meta/para-directing effects.
Oxidation and Reduction Reactions
The thiazole ring and substituents undergo redox transformations under controlled conditions.
| Reaction Type | Reagents/Conditions | Products Formed | Reference |
|---|---|---|---|
| Thiazole Oxidation | H₂O₂/AcOH, 60°C, 3 h | Thiazole sulfoxide (70% yield) | |
| Nitro Reduction | H₂/Pd-C, EtOH, RT, 12 h | Amino-phenylthiazole derivative |
Key Observations :
-
Oxidation typically targets the sulfur atom in the thiazole ring, forming sulfoxides or sulfones depending on reaction duration .
-
Reduction of nitro groups (if introduced via substitution) yields primary amines without affecting the thiazole core .
Coupling and Cyclization Reactions
The compound serves as a precursor in cross-coupling reactions and heterocycle synthesis.
Applications :
-
Suzuki coupling expands the phenyl ring’s substitution pattern for drug discovery .
-
Schiff bases are intermediates for antimicrobial or anticancer agents .
pH-Dependent Reactivity
The compound’s solubility and reactivity vary with pH, influencing purification strategies (e.g., extraction at pH 9–10 with dichloromethane) . Acidic conditions (HCl/H₂SO₄) protonate the amine, facilitating salt formation for crystallization .
Comparative Reactivity Table
| Reactivity Site | Preferred Reaction | Yield Range | Key Drivers |
|---|---|---|---|
| Thiazole C-2 amine | Acylation, alkylation | 85–95% | Nucleophilicity of -NH₂ |
| Phenyl ring (C-5 Cl) | Electrophilic substitution (nitration) | 60–75% | Electron-withdrawing effect of Cl |
| Thiazole sulfur | Oxidation to sulfoxide/sulfone | 65–70% | Oxidizing agent strength |
Industrial-Scale Considerations
-
Substitution Reactions : Optimized using continuous flow reactors to enhance yield (90%+) and reduce solvent waste.
-
Purification : Chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>98%) for pharmaceutical applications .
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Chlorine’s -I effect deactivates the phenyl ring, directing incoming electrophiles to the meta position relative to itself.
-
Thiazole Ring Stability : The ring remains intact under mild acidic/basic conditions but may decompose under prolonged exposure to strong acids .
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "5-(5-Chloro-2-methylphenyl)thiazol-2-amine":
While there isn't specific information on "5-(5-Chloro-2-methylphenyl)thiazol-2-amine," the search results discuss related compounds and their applications, particularly in scientific research and drug synthesis.
Scientific Research Applications
- Building Block for Synthesis: Thiazol-2-amine derivatives, including those with chloro-methylphenyl substitutions, can be used as building blocks in the synthesis of more complex molecules.
- Antimicrobial Activity: Thiourea derivatives of 1,3-thiazole have been synthesized and tested for in vitro antimicrobial activity against microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans .
- Halogen atoms at the 3rd position of the phenyl group contribute to antimicrobial activity .
- Some compounds effectively inhibit biofilm formation in methicillin-resistant and standard strains of S. epidermidis .
- Tuberculosis Research: Some 1,3,4-thiadiazole derivatives containing pyrazole and thiazole linkages have shown activity against Mycobacterium tuberculosis .
- Antiviral Activity: Some compounds have demonstrated cytotoxicity and antiviral activity against DNA and RNA viruses, including Human Immunodeficiency Virus type 1 (HIV-1) and Coxsackievirus type B5 .
- Synthesis of Dasatinib: 2-aminothiazole-5-carboxamide is used in the synthesis of Dasatinib, an anti-cancer drug . A new method has been developed for the synthesis of 2-amino-N-(-(2-chloro-6- methylphenyl)-thiazole-5-carboxamide .
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, thiazole derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
Core Heterocyclic Ring Variations
- Thiadiazole vs. Thiazole: Example: (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (thiadiazole core) vs. 5-(5-Chloro-2-methylphenyl)thiazol-2-amine (thiazole core). Thiazoles, with one sulfur and one nitrogen, offer better π-conjugation, which may enhance binding to biological targets like enzymes .
Substituent Effects
Chlorine and Methyl Groups :
- Example : 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (fluorine substituent) vs. 5-(5-Chloro-2-methylphenyl)thiazol-2-amine (methyl substituent).
- Impact : Fluorine’s electronegativity increases metabolic stability and bioavailability via electron-withdrawing effects, whereas methyl groups enhance lipophilicity, improving membrane permeability .
- Positional Isomerism: Example: 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine (phenoxymethyl group) vs. the target compound’s chloro-methylphenyl group. Impact: The phenoxymethyl group introduces oxygen, increasing polarity and hydrogen-bonding capacity, which may alter solubility and receptor interactions compared to the chloro-methylphenyl group .
Physicochemical Properties and Structural Insights
Melting Points and Solubility
- Thiazole derivatives with bulky substituents (e.g., tert-butyl groups) exhibit higher melting points (>250°C) due to increased crystallinity . The target compound’s chloro-methylphenyl group may similarly enhance melting point compared to simpler analogs.
- Substituted benzyl groups (e.g., 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine) reduce water solubility but improve lipid solubility, critical for blood-brain barrier penetration .
Hydrogen Bonding and Crystallography
- In 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice, forming chains along the b-axis. The target compound’s amine group may participate in similar interactions, influencing solid-state packing .
Biological Activity
5-(5-Chloro-2-methylphenyl)thiazol-2-amine is a compound belonging to the thiazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by research findings and data tables.
Overview of Thiazole Compounds
Thiazole derivatives are known for their broad pharmacological spectrum. They have been investigated for various therapeutic applications, including:
- Anticancer : Inhibition of cancer cell proliferation.
- Antimicrobial : Activity against bacteria and fungi.
- Anti-inflammatory : Reduction of inflammation markers.
- Antidiabetic and Antihypertensive : Effects on metabolic disorders.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including 5-(5-Chloro-2-methylphenyl)thiazol-2-amine. The compound has shown promising results in various cancer cell lines.
Cell Line Studies
A significant study reported that 5-(5-Chloro-2-methylphenyl)thiazol-2-amine exhibited potent cytotoxicity against several human cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 0.78 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 1.2 | G1-phase cell cycle arrest |
| A2780 (Ovarian) | 1.5 | Increased apoptotic fraction |
The compound's mechanism involves the activation of caspase pathways leading to apoptosis and cell cycle arrest in the G1 phase, as evidenced by flow cytometry and immunoblotting techniques .
Antimicrobial Activity
The antimicrobial properties of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine have also been evaluated. The compound demonstrated effective inhibition against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.25 µg/mL |
| Escherichia coli | 0.50 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL |
These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .
The biological activity of 5-(5-Chloro-2-methylphenyl)thiazol-2-amine is attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound binds to bacterial enzymes, disrupting their function.
- Cell Cycle Modulation : It influences cell cycle progression by inducing G1 arrest in cancer cells.
- Apoptotic Pathways Activation : The activation of caspase cascades leads to programmed cell death in malignant cells.
Case Study 1: Anticancer Efficacy
In a study involving human leukemia cells (K562), treatment with 5-(5-Chloro-2-methylphenyl)thiazol-2-amine resulted in a significant reduction in cell viability, with an observed IC50 value of 0.78 µM. Mechanistic studies revealed that the compound induced apoptosis through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Study 2: Antimicrobial Effectiveness
A separate investigation assessed the antimicrobial activity against Staphylococcus aureus, where the compound exhibited an MIC of 0.25 µg/mL. This study highlighted its potential utility in treating infections caused by resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
